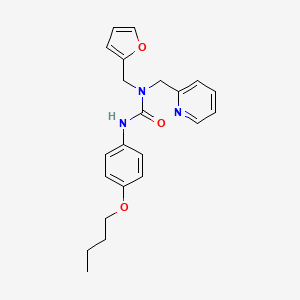

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Description

Properties

IUPAC Name |

3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-2-3-14-27-20-11-9-18(10-12-20)24-22(26)25(17-21-8-6-15-28-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQGPRJZFHFGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C22H25N3O3 and a molecular weight of 375.45 g/mol, this compound is characterized by its unique structural components, which include a butoxyphenyl group, a furan moiety, and a pyridine derivative. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 375.45 g/mol |

| XLogP3-AA | 4.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing furan and pyridine rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans . The inhibition zones observed in antifungal assays suggest that the compound can effectively disrupt fungal cell membranes or metabolic pathways .

Anticancer Properties

Preliminary studies suggest that the compound may also possess anticancer properties. Research into related urea derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain urea compounds have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation . Further investigation into the specific mechanisms of action for this compound is warranted.

Case Studies

- Antibacterial Efficacy : A study conducted on various pyridine derivatives highlighted the effectiveness of compounds with similar structures in inhibiting bacterial growth. The study reported that modifications to the phenyl ring significantly impacted antibacterial potency .

- Antifungal Activity : In vitro tests demonstrated that certain derivatives exhibited strong antifungal activity against C. albicans , with inhibition zones measuring up to 24 mm .

- Anticancer Activity : A comparative analysis of urea derivatives indicated that those with furan and pyridine linkages showed enhanced cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron Effects : Chloro and fluoro substituents (2PU-3, 4d) are electron-withdrawing, whereas butoxy is electron-donating. This may influence binding to targets like enzymes or receptors .

- Heteroaromatic Moieties : The pyridin-2-ylmethyl group (shared by the target and 2PU-3) facilitates hydrogen bonding, while furan-2-ylmethyl (target and 4d) contributes to π-π interactions .

Antiproliferative Potential

Preparation Methods

Synthetic Overview

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (CAS: 1286717-92-7) is a structurally complex urea derivative synthesized via multi-step organic reactions. Its preparation involves sequential alkylation, coupling, and urea bond formation steps, leveraging diverse reagents and catalysts to achieve regioselective functionalization. Below, we analyze the critical methodologies reported in peer-reviewed literature and patents.

Key Synthetic Pathways

Intermediate Synthesis: 4-Butoxyphenyl Precursor

The 4-butoxyphenyl moiety is typically derived from 4-hydroxyphenol through O-alkylation.

Procedure :

- Alkylation : 4-Hydroxyphenol is reacted with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.

- Isolation : The product, 4-butoxyphenol, is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Reaction Scheme :

$$

\text{4-HO-C}6\text{H}4\text{-OH} + \text{CH}3(\text{CH}2)3\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(CH}2\text{CH}2\text{CH}2\text{CH}2\text{O)-C}6\text{H}_4\text{-OH}

$$

Functionalization of Heterocyclic Moieties

Furan-2-ylmethylamine Preparation

Furan-2-ylmethylamine is synthesized via reductive amination of furfural:

- Reduction : Furfural is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 6 hours.

- Yield : ~85% after distillation under reduced pressure.

Pyridin-2-ylmethylamine Preparation

Pyridin-2-ylmethylamine is obtained through catalytic hydrogenation of 2-cyanopyridine:

Urea Bond Formation

The urea core is constructed via a two-step process involving carbamoyl chloride intermediates or one-step coupling using triphosgene.

Method A (Triphosgene-Mediated Coupling) :

- Reagents : Equimolar 4-butoxyaniline, furan-2-ylmethylamine, and pyridin-2-ylmethylamine are dissolved in dichloromethane (DCM).

- Activation : Triphosgene (0.33 equiv) is added at 0°C, followed by dropwise addition of triethylamine (TEA, 2 equiv).

- Reaction : Stirred at 25°C for 12 hours.

- Workup : The mixture is washed with brine, dried over MgSO₄, and purified via column chromatography (DCM/methanol, 20:1).

- Yield : 68–72%.

Method B (Carbamoyl Chloride Intermediate) :

- Chlorination : 4-Butoxyaniline is treated with phosgene (1.2 equiv) in toluene at −10°C to generate 4-butoxyphenylcarbamoyl chloride.

- Aminolysis : The chloride is reacted sequentially with furan-2-ylmethylamine and pyridin-2-ylmethylamine in tetrahydrofuran (THF) at 0°C.

- Yield : 60–65% after recrystallization from ethanol.

Optimization and Catalytic Systems

Solvent and Temperature Effects

Analytical Characterization Data

Table 1: Spectroscopic Data for this compound

Q & A

Q. What are the key considerations for synthesizing 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. Key steps include:

- Step 1 : Alkylation of 4-butoxyphenol to introduce the butoxyphenyl group.

- Step 2 : Coupling of furan-2-ylmethyl and pyridin-2-ylmethyl groups via carbodiimide-mediated urea formation.

- Optimization Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions.

- Catalysts : Use of triethylamine or DMAP improves yields.

- Validation : Monitor reaction progress via TLC or HPLC, targeting ≥95% purity .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR (¹H, ¹³C): Assign peaks to verify substituents (e.g., furan protons at δ 6.2–7.4 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- HRMS : Confirm molecular formula (C₂₃H₂₆N₄O₃; MW ≈ 406.5 g/mol) .

- X-ray Crystallography : Resolve 3D conformation using SHELX programs for crystallographic refinement .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2% acceptable).

- DSC/TGA : Determine melting point (estimated 180–200°C) and thermal degradation profile .

- Stability Studies : Store at –20°C in inert atmosphere (N₂) to prevent urea bond hydrolysis .

Advanced Research Questions

Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?

- Methodological Answer :

- Assay Design :

- Use isogenic cell lines to control genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Data Interpretation :

- IC₅₀ Variability : Compare results across multiple assays (e.g., luminescence vs. fluorescence-based). Adjust for ATP concentration effects .

- Off-target Effects : Perform kinome-wide profiling (e.g., using PamStation®) to identify nonspecific interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR). Prioritize poses with hydrogen bonding to urea carbonyl and π-stacking with pyridine .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water model) .

- QSAR Models : Corrogate substituent effects (e.g., butoxy chain length) with bioactivity using Random Forest algorithms .

Q. How can structural optimization enhance selectivity for cancer-related targets?

- Methodological Answer :

- Rational Design :

- Modify Butoxy Chain : Replace with shorter alkoxy groups (e.g., ethoxy) to reduce hydrophobicity and improve solubility .

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance π-π stacking with kinase ATP pockets .

- SAR Studies : Synthesize analogs (e.g., 3-(4-ethoxyphenyl) variant) and compare IC₅₀ values in panel assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.